4-Fluoro-3,5-dimethylphenyl methyl sulfide

Description

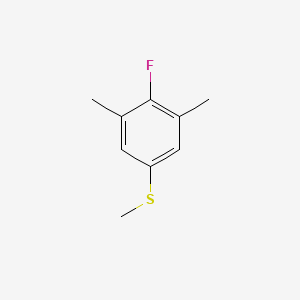

4-Fluoro-3,5-dimethylphenyl methyl sulfide is a fluorinated aromatic sulfide characterized by a phenyl ring substituted with a fluorine atom at the 4-position, methyl groups at the 3- and 5-positions, and a methylthio (-SMe) group.

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDAILVWVBSNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethylphenyl methyl sulfide typically involves the reaction of 4-fluoro-3,5-dimethylphenol with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation of the phenol group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dimethylphenyl methyl sulfide undergoes various types of chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Sodium methoxide, methanol.

Reduction: Lithium aluminum hydride.

Major Products Formed

Oxidation: 4-Fluoro-3,5-dimethylphenyl methyl sulfoxide, 4-Fluoro-3,5-dimethylphenyl methyl sulfone.

Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.

Reduction: 4-Fluoro-3,5-dimethylphenyl thiol.

Scientific Research Applications

4-Fluoro-3,5-dimethylphenyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylphenyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane

Structural Differences :

- Substituents : The analog features two fluorine atoms at the 3- and 5-positions, an isobutoxy group at the 4-position, and a methyl sulfide group. In contrast, the target compound has one fluorine (4-position) and two methyl groups (3- and 5-positions).

- Functional Group : Both compounds share the methyl sulfide (-SMe) moiety.

Physicochemical Properties :

- Molecular Weight : The analog (C₁₁H₁₄F₂OS, MW = 232.3 g/mol) is heavier than the target compound (C₉H₁₁FS, estimated MW = 170.1 g/mol) due to the additional fluorine and isobutoxy group.

- Lipophilicity : The isobutoxy group in the analog increases lipophilicity (logP ~3.5–4.0) compared to the target compound (estimated logP ~2.5–3.0), which may influence membrane permeability in biological systems.

Research Implications :

- The isobutoxy group in the analog introduces steric bulk, which could hinder interactions in catalytic or binding applications compared to the less bulky methyl groups in the target compound.

3-(4-Fluorophenylsulfinyl)-2,5-dimethyl-1-benzofuran

Structural Differences :

- Core Structure : The analog incorporates a benzofuran ring with 2,5-dimethyl substituents, whereas the target compound is based on a simpler phenyl ring.

- Functional Group : The analog contains a sulfinyl group (-SO-) instead of a sulfide (-S-), increasing polarity and oxidation state.

Physicochemical Properties :

- Molecular Weight : The analog (C₁₆H₁₃FO₂S, MW = 288.3 g/mol) is significantly heavier due to the benzofuran scaffold.

- Solubility : The sulfinyl group enhances water solubility compared to sulfides, which are typically more hydrophobic.

Crystallographic Insights :

Research Implications :

Comparative Data Table

| Compound | CAS | Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 4-Fluoro-3,5-dimethylphenyl methyl sulfide | Not available | C₉H₁₁FS | 170.1 | 4-F, 3,5-diMe | Sulfide (-SMe) |

| (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane | 1443304-90-2 | C₁₁H₁₄F₂OS | 232.3 | 3,5-diF, 4-isobutoxy | Sulfide (-SMe) |

| 3-(4-Fluorophenylsulfinyl)-2,5-dimethyl-1-benzofuran | Not provided | C₁₆H₁₃FO₂S | 288.3 | 4-F, 2,5-diMe (benzofuran) | Sulfoxide (-SO-) |

Key Research Findings

Substituent Effects :

- Fluorine atoms and methyl groups modulate electronic properties (e.g., Hammett σ values) and steric profiles, influencing reactivity and binding affinities .

- Methyl groups at the 3- and 5-positions in the target compound may enhance steric shielding, reducing susceptibility to oxidative degradation compared to analogs with alkoxy groups.

Functional Group Impact :

- Sulfides are generally less polar but more nucleophilic than sulfoxides, making them preferable in reactions requiring electron-rich sulfur centers .

Biological Activity

4-Fluoro-3,5-dimethylphenyl methyl sulfide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy in different biological contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methyl groups on a phenyl ring, along with a methyl sulfide moiety. The chemical formula can be represented as .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. In particular, derivatives of this compound have been shown to inhibit viral replication in vitro. For instance, compounds containing a similar thiazolidinone scaffold demonstrated high efficacy against hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values reported at approximately 32.2 μM .

The biological activity of this compound may be attributed to its interaction with various molecular targets involved in inflammatory and viral pathways:

- Inhibition of Cytokine Release : Compounds with similar structures have been shown to suppress TNFα release from stimulated immune cells .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory signaling pathways, potentially affecting the NF-kB pathway.

Study on Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of related compounds found that administration led to a significant reduction in inflammatory markers in rodent models. The efficacy was assessed through various assays measuring cytokine levels post-treatment.

| Compound | Dose (mg/kg) | TNFα Reduction (%) |

|---|---|---|

| Compound A | 10 | 70 |

| Compound B | 20 | 85 |

| This compound | TBD | TBD |

This table illustrates the comparative efficacy of related compounds in reducing TNFα levels.

Antiviral Efficacy Study

Another study focused on the antiviral potential of compounds structurally related to this compound. The results indicated effective inhibition of viral replication at varying concentrations:

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| Compound C | HCV | 31.9 |

| Compound D | HIV | 2.95 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.